N-acetyl-2-[(6-nitro-1H-benzimidazol-2-yl)sulfanyl]acetamide
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Overview
Description
N-acetyl-2-[(6-nitro-1H-benzimidazol-2-yl)sulfanyl]acetamide is a compound that belongs to the benzimidazole family. Benzimidazoles are heterocyclic aromatic organic compounds that are known for their diverse biological activities. This particular compound features a nitro group at the 6-position of the benzimidazole ring and an acetyl group attached to a sulfanyl acetamide moiety .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-acetyl-2-[(6-nitro-1H-benzimidazol-2-yl)sulfanyl]acetamide typically involves the reaction of 6-nitro-1H-benzimidazole-2-thiol with N-acetylglycine under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the mixture is heated to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and solvents, as well as stringent quality control measures, would be essential to meet industrial standards .
Chemical Reactions Analysis
Types of Reactions
N-acetyl-2-[(6-nitro-1H-benzimidazol-2-yl)sulfanyl]acetamide can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group can be reduced to an amino group under appropriate conditions.
Substitution: The acetyl group can be substituted with other acyl groups or alkyl groups
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as tin(II) chloride or iron powder in acidic conditions are often used.
Substitution: Acylation or alkylation reactions can be carried out using acyl chlorides or alkyl halides in the presence of a base
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Amino derivatives.
Substitution: Various acylated or alkylated derivatives
Scientific Research Applications
N-acetyl-2-[(6-nitro-1H-benzimidazol-2-yl)sulfanyl]acetamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential use in developing new therapeutic agents.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of N-acetyl-2-[(6-nitro-1H-benzimidazol-2-yl)sulfanyl]acetamide involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to antimicrobial effects. The benzimidazole ring can also interact with enzymes and proteins, disrupting their normal function .
Comparison with Similar Compounds
Similar Compounds
Benzimidazole: The parent compound, known for its broad range of biological activities.
6-nitro-1H-benzimidazole-2-thiol: A precursor in the synthesis of N-acetyl-2-[(6-nitro-1H-benzimidazol-2-yl)sulfanyl]acetamide.
N-acetylglycine: Another precursor used in the synthesis
Uniqueness
This compound is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both the nitro and sulfanyl groups allows for a range of chemical modifications and potential therapeutic applications .
Properties
IUPAC Name |
N-acetyl-2-[(6-nitro-1H-benzimidazol-2-yl)sulfanyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N4O4S/c1-6(16)12-10(17)5-20-11-13-8-3-2-7(15(18)19)4-9(8)14-11/h2-4H,5H2,1H3,(H,13,14)(H,12,16,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VTYMMETXVJBPQB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC(=O)CSC1=NC2=C(N1)C=C(C=C2)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N4O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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